molecular formula C12H19O4PSi B14594660 2-{Phenyl[(trimethylsilyl)oxy]methyl}-1,3,2lambda~5~-dioxaphospholan-2-one CAS No. 61194-10-3

2-{Phenyl[(trimethylsilyl)oxy]methyl}-1,3,2lambda~5~-dioxaphospholan-2-one

Cat. No.: B14594660
CAS No.: 61194-10-3
M. Wt: 286.34 g/mol
InChI Key: DDBXVOLGUBMKBS-UHFFFAOYSA-N
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Description

2-{Phenyl[(trimethylsilyl)oxy]methyl}-1,3,2lambda~5~-dioxaphospholan-2-one is a complex organophosphorus compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{Phenyl[(trimethylsilyl)oxy]methyl}-1,3,2lambda~5~-dioxaphospholan-2-one typically involves the reaction of phenylphosphonic dichloride with trimethylsilyl alcohol in the presence of a base. The reaction conditions often include anhydrous solvents and inert atmospheres to prevent moisture from interfering with the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-{Phenyl[(trimethylsilyl)oxy]methyl}-1,3,2lambda~5~-dioxaphospholan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.

Major Products

The major products formed from these reactions include phosphine oxides, phosphines, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

2-{Phenyl[(trimethylsilyl)oxy]methyl}-1,3,2lambda~5~-dioxaphospholan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{Phenyl[(trimethylsilyl)oxy]methyl}-1,3,2lambda~5~-dioxaphospholan-2-one involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The phenyl and trimethylsilyl groups can stabilize reaction intermediates, facilitating various chemical transformations. The dioxaphospholan ring can participate in ring-opening reactions, further expanding its reactivity .

Comparison with Similar Compounds

Similar Compounds

    Phenylphosphonic dichloride: A precursor in the synthesis of the compound.

    Trimethylsilyl alcohol: Another precursor used in the synthesis.

    Phosphine oxides: Products of oxidation reactions involving the compound.

Uniqueness

What sets 2-{Phenyl[(trimethylsilyl)oxy]methyl}-1,3,2lambda~5~-dioxaphospholan-2-one apart is its unique combination of functional groups, which imparts distinct reactivity and stability. This makes it a versatile reagent in organic synthesis and a valuable compound in various scientific research applications .

Properties

CAS No.

61194-10-3

Molecular Formula

C12H19O4PSi

Molecular Weight

286.34 g/mol

IUPAC Name

trimethyl-[(2-oxo-1,3,2λ5-dioxaphospholan-2-yl)-phenylmethoxy]silane

InChI

InChI=1S/C12H19O4PSi/c1-18(2,3)16-12(11-7-5-4-6-8-11)17(13)14-9-10-15-17/h4-8,12H,9-10H2,1-3H3

InChI Key

DDBXVOLGUBMKBS-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC(C1=CC=CC=C1)P2(=O)OCCO2

Origin of Product

United States

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